Lithium bis(4-((2-chloro-4-nitrophenyl)azo)-2-(((2-hydroxy-5-nitrophenyl)imino)methyl)phenolato(2-))chromate(1-)
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Overview
Description
Lithium bis[4-[(2-chloro-4-nitrophenyl)azo]-2-[[(2-hydroxy-5-nitrophenyl)imino]methyl]phenolato(2-)]chromate(1-) is a complex organic compound with a molecular formula of C38H24Cl2CrLiN10O12 and a molecular weight of 942.50 g/mol . This compound is categorized under heterocyclic organic compounds and is known for its intricate structure involving azo and nitro groups, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium bis[4-[(2-chloro-4-nitrophenyl)azo]-2-[[(2-hydroxy-5-nitrophenyl)imino]methyl]phenolato(2-)]chromate(1-) typically involves multi-step organic reactions. The process begins with the preparation of the azo compound through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt. This salt is then coupled with another aromatic compound to form the azo linkage. The subsequent steps involve the introduction of nitro and hydroxyl groups through nitration and hydroxylation reactions, respectively. Finally, the complexation with chromium and lithium ions is achieved under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production. Purification steps, including crystallization and chromatography, are employed to ensure the compound meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Lithium bis[4-[(2-chloro-4-nitrophenyl)azo]-2-[[(2-hydroxy-5-nitrophenyl)imino]methyl]phenolato(2-)]chromate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the azo and hydroxyl groups, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitro groups can yield corresponding amines, which can further participate in condensation reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, sulfonic acids, and other electrophiles.
Major Products
Scientific Research Applications
Lithium bis[4-[(2-chloro-4-nitrophenyl)azo]-2-[[(2-hydroxy-5-nitrophenyl)imino]methyl]phenolato(2-)]chromate(1-) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a staining agent in microscopy and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of Lithium bis[4-[(2-chloro-4-nitrophenyl)azo]-2-[[(2-hydroxy-5-nitrophenyl)imino]methyl]phenolato(2-)]chromate(1-) involves its interaction with molecular targets such as enzymes and receptors. The azo and nitro groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Lithium bis[4-[(2-chloro-4-nitrophenyl)azo]-2-[[(2-hydroxyphenyl)imino]methyl]phenolato(2-)]chromate(1-)
- Lithium bis[4-[(2-chloro-4-nitrophenyl)azo]-2-[[(2-hydroxy-3-nitrophenyl)imino]methyl]phenolato(2-)]chromate(1-)
Uniqueness
Lithium bis[4-[(2-chloro-4-nitrophenyl)azo]-2-[[(2-hydroxy-5-nitrophenyl)imino]methyl]phenolato(2-)]chromate(1-) stands out due to the specific positioning of the nitro and hydroxyl groups, which influence its chemical reactivity and biological activity. The presence of these groups in distinct positions can lead to variations in the compound’s properties, making it unique compared to its analogs.
Properties
CAS No. |
83804-10-8 |
---|---|
Molecular Formula |
C38H24Cl2CrLiN10O12+ |
Molecular Weight |
942.5 g/mol |
IUPAC Name |
lithium;4-[(2-chloro-4-nitrophenyl)diazenyl]-2-[(2-hydroxy-5-nitrophenyl)iminomethyl]phenol;chromium |
InChI |
InChI=1S/2C19H12ClN5O6.Cr.Li/c2*20-15-8-13(24(28)29)2-4-16(15)23-22-12-1-5-18(26)11(7-12)10-21-17-9-14(25(30)31)3-6-19(17)27;;/h2*1-10,26-27H;;/q;;;+1 |
InChI Key |
NIQJHUPVBZDEDY-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=CC(=C(C=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C=NC3=C(C=CC(=C3)[N+](=O)[O-])O)O.C1=CC(=C(C=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl)C=NC3=C(C=CC(=C3)[N+](=O)[O-])O)O.[Cr] |
Origin of Product |
United States |
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